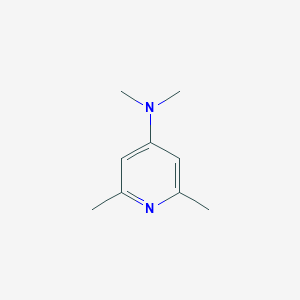
N,N,2,6-tetramethylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TMPA is a colorless, crystalline solid that belongs to the family of pyridine derivatives. It is a highly stable and non-toxic compound that has been extensively studied for its potential applications in various fields, including organic synthesis, electrochemistry, and biological research.
作用机制
TMPA acts as a bidentate ligand, binding to metal ions through its nitrogen atoms. The metal-TMPA complexes formed are highly stable and have been shown to exhibit unique electronic and optical properties.
生化和生理效应
TMPA has also been studied for its potential applications in biological research. It has been shown to act as an antioxidant, protecting cells from oxidative stress. Additionally, TMPA has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.
实验室实验的优点和局限性
One of the main advantages of TMPA is its high stability, which makes it an ideal ligand for metal complexes. Additionally, TMPA is non-toxic and easy to handle, making it a popular choice in laboratory experiments. However, one limitation of TMPA is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of TMPA. One potential area of research is the development of new metal-TMPA complexes with unique properties for use in catalysis and optoelectronics. Additionally, the potential antioxidant and enzyme-inhibiting properties of TMPA make it a promising candidate for the development of new drugs for the treatment of various diseases.
In conclusion, TMPA is a highly stable and versatile compound that has gained significant attention in the scientific community for its wide range of applications. Its ability to act as a ligand for metal complexes, as well as its potential biological properties, make it a promising candidate for future research in various fields.
合成方法
TMPA can be synthesized through several methods, including the reaction of 4-bromopyridine with trimethylamine, the reaction of 4-chloropyridine with dimethylamine, and the reaction of 4-methylpyridine with dimethylamine. The most commonly used method involves the reaction of 4-bromopyridine with trimethylamine in the presence of a palladium catalyst.
科学研究应用
TMPA has been widely used in scientific research due to its ability to act as a ligand for metal complexes. It has been used in the synthesis of various metal complexes, including ruthenium and iridium complexes, which have been shown to have potential applications in catalysis, photovoltaics, and optoelectronics.
属性
CAS 编号 |
129384-12-9 |
|---|---|
产品名称 |
N,N,2,6-tetramethylpyridin-4-amine |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
N,N,2,6-tetramethylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-7-5-9(11(3)4)6-8(2)10-7/h5-6H,1-4H3 |
InChI 键 |
ISDZORVSNLUMDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)N(C)C |
规范 SMILES |
CC1=CC(=CC(=N1)C)N(C)C |
同义词 |
4-Pyridinamine,N,N,2,6-tetramethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



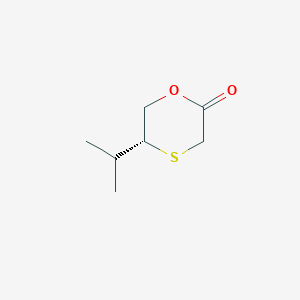
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
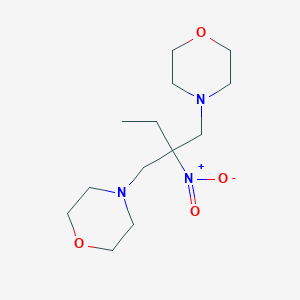
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
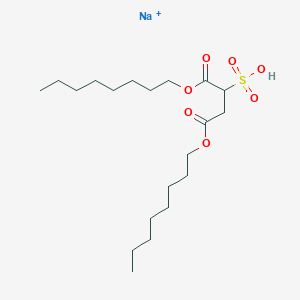
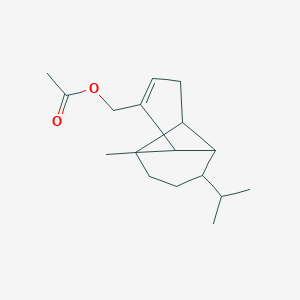
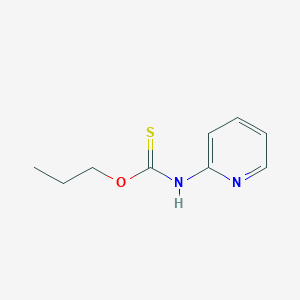
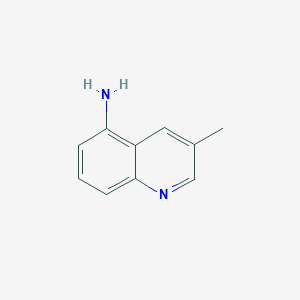
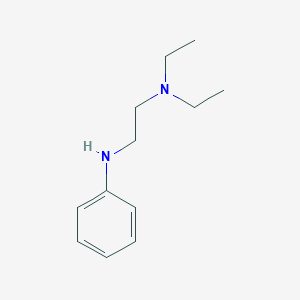
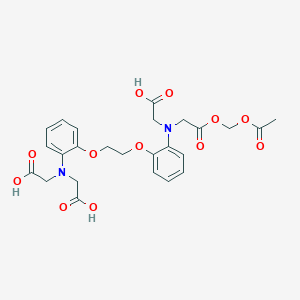
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
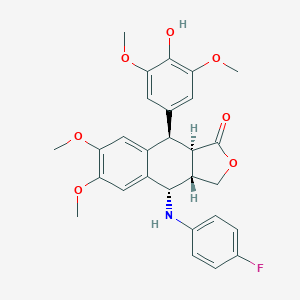
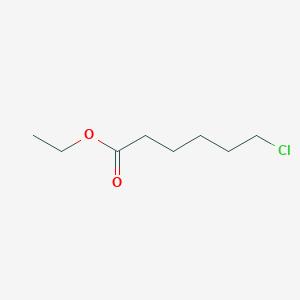
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)